![molecular formula C22H17F3N2O2S B2883326 N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide CAS No. 955688-87-6](/img/structure/B2883326.png)
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide
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Description
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C22H17F3N2O2S and its molecular weight is 430.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Applications
Synthesis of Thiophene Benzamide Frameworks : An iridium-catalyzed oxidative Ar–H/Ar–H cross-coupling reaction of primary benzamides with thiophenes provides a rapid pathway to thiophene benzamide skeletons, crucial for pharmaceutical and advanced material development (Tan, Ran, & You, 2018).
Structural Studies of Thiophene Carboxamides : The structure of 3-chloro-N-(8′-quinolyl)benzo[b]thiophene-2-carboxamide, synthesized from 3-chlorobenzo[b]thiophene-2-carboxyl chloride and 8-aminoquinoline, was determined using single-crystal X-ray and characterized by 1HNMR and Mass spectroscopy, emphasizing its importance in structural chemistry (Abbasi, Zamanian, Tarighi, & Badiei, 2011).
Chemical Properties and Reactions
Cobalt-Catalyzed Carbonylation of Aminoquinoline Benzamides : Research on direct carbonylation of aminoquinoline benzamides using cobalt catalysis demonstrates the chemical versatility of these compounds. The process involves oxygen from air as an oxidant and results in the formation of imides, showcasing the reactivity of similar structures (Grigorjeva & Daugulis, 2014).
Flash Vacuum Pyrolysis of Hexahydroquinazolin-4(1H)-ones : Studies on the flash vacuum pyrolysis of hexahydroquinazolin-4(1H)-ones, which are structurally related, show ring opening and aromatization reactions, indicating the thermal behavior and stability of such compounds (Peláez, Szakonyi, Fülöp, & Yranzo, 2008).
Application in Organic Light-Emitting Diode (OLED)
- Phosphorescence Studies in OLED : Homoleptic cyclometalated iridium complexes, incorporating similar thiophene-based structures, have been studied for their phosphorescence properties. These complexes show high efficiency in red phosphorescence, making them applicable in OLED technology (Tsuboyama et al., 2003).
properties
IUPAC Name |
N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O2S/c23-22(24,25)17-4-1-3-15(11-17)20(28)26-18-7-6-14-8-9-27(13-16(14)12-18)21(29)19-5-2-10-30-19/h1-7,10-12H,8-9,13H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNZVSBGOKEDEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide |
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